2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic organic compound that features a thiazolidine ring fused with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the aromatic ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research suggests it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidine ring and 3,4-dimethoxyphenyl group, which imparts specific chemical reactivity and biological properties not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H13NO3S |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-14-8-4-3-7(5-9(8)15-2)11-12-10(13)6-16-11/h3-5,11H,6H2,1-2H3,(H,12,13) |
InChI Key |
DKHGYGOTSRVLMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(=O)CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.